Tetrabutylammonium p-Nitrophenoxide

説明

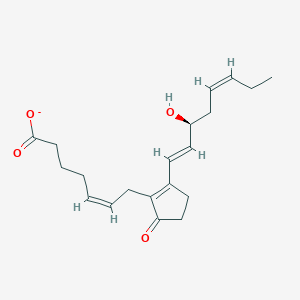

Tetrabutylammonium p-Nitrophenoxide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 380.56 .

Physical And Chemical Properties Analysis

Tetrabutylammonium p-Nitrophenoxide is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal . . The water content is less than 5.0% .科学的研究の応用

Application in Wastewater Treatment

Scientific Field

Environmental Science and Industrial Waste Management

Summary of the Application

Tetrabutylammonium p-Nitrophenoxide has been used in the development of a robust, fast, selective, and sensitive chromatographic method for the simultaneous determination of tributylamine and tetrabutylammonium in industrial wastewater .

Methods of Application

The method involves the use of ion chromatography (IC) and mass spectrometric detection (MS) to improve detection selectivity for low molecular weight amines .

Results or Outcomes

This approach has the potential to serve as a comprehensive tool for the simultaneous determination of other Trialkyl amines (TAMs) and Quaternary ammonium compounds (QACs) in environmental samples .

Application in Organic Synthesis

Scientific Field

Organic Chemistry and Drug Synthesis

Summary of the Application

Tetrabutylammonium p-Nitrophenoxide has been used as an efficient metal-free homogeneous phase-transfer catalyst in the synthesis of various biologically promising heterocyclic scaffolds . It has also been used in the silylation of alcohols .

Methods of Application

A catalytic amount of Tetrabutylammonium p-Nitrophenoxide is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . For silylation of alcohol, Tetrabutylammonium bromide was added to a stirred solution of alcohol and silylating agent in DCM at room temperature or reflux at 40°C in N2 atmosphere .

Results or Outcomes

The protocol is mild and can efficiently silylate the alcohols by using trialkylsilyl chloride in the presence of tetrabutylammonium bromide .

Application in Metal Ion Extraction

Scientific Field

Material Science and Environmental Chemistry

Summary of the Application

Tetrabutylammonium p-Nitrophenoxide has been used in the development of polymer inclusion membranes (PIMs) for the selective extraction of metal ions from aqueous solutions .

Methods of Application

The facilitated transport of metal ions using polymer inclusion membranes (PIMs) with tetrabutylammonium bromide as an ion carrier under various conditions was analyzed in detail .

Results or Outcomes

The results show that ionic liquid TBAB is a very selective ion carrier of Fe(III) towards Ni(II), Co(II), and Li(I) .

Application in Raman Spectroscopy

Scientific Field

Physical Chemistry and Material Science

Summary of the Application

Tetrabutylammonium p-Nitrophenoxide has been used in the study of intermolecular and/or interionic interactions in semi-clathrate hydrates with quaternary onium salts using low-frequency Raman spectroscopy .

Methods of Application

Low-frequency Raman observation was performed with tetrabutylammonium and tetrabutylphosphonium salt hydrates as well as tetrabutylammonium and tetrabutylphosphonium salts .

Results or Outcomes

The results show that Raman peak positions were mostly correlated with the equilibrium temperatures: in the semi-clathrate hydrates with higher equilibrium temperatures, Raman peaks around 65 cm−1 appeared at a higher wavenumber and the other Raman peaks at around 200 cm−1 appeared at a lower wavenumber .

Application in Organic Synthesis

Summary of the Application

Tetrabutylammonium p-Nitrophenoxide has been used in the oxidation of primary amines to nitriles with tetrabutylammonium peroxydisulfate catalyzed by nickel copper formate under basic aqueous conditions .

Methods of Application

A series of primary amines are oxidized to the corresponding nitriles in excellent yields with tetrabutylammonium peroxydisulfate catalyzed by nickel copper formate under basic aqueous conditions .

Results or Outcomes

The results suggest that this procedure shows considerable chemoselectivity for the oxidation of various primary amines .

Safety And Hazards

Tetrabutylammonium p-Nitrophenoxide is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion, it is advised to rinse mouth and seek medical help .

Relevant Papers One relevant paper found discusses the use of Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells . The paper reports a modified perovskite absorber layer obtained by adding methylammonium iodide (MAI) and tetrabutylammonium (TBA) iodide. The incorporation of TBA improves the film coverage, reducing the number of pinholes .

特性

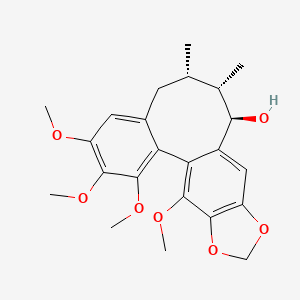

IUPAC Name |

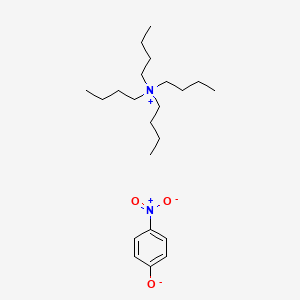

4-nitrophenolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRHOHUAHHYNBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184094 | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylammonium p-Nitrophenoxide | |

CAS RN |

3002-48-0 | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium 4-nitrophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium p-Nitrophenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)